Chemical structure and physical properties of 3-Methoxy-2-methyl-2-cyclopentenone
Chemical structure and physical properties of 3-Methoxy-2-methyl-2-cyclopentenone
An In-Depth Technical Guide to 3-Methoxy-2-methyl-2-cyclopentenone
Abstract
This technical guide provides a comprehensive scientific overview of 3-Methoxy-2-methyl-2-cyclopentenone, a functionalized cyclic enone of significant interest to researchers in organic synthesis and medicinal chemistry. The cyclopentenone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] This document elucidates the chemical structure, physicochemical properties, and spectroscopic profile of 3-Methoxy-2-methyl-2-cyclopentenone. Furthermore, it details a robust synthetic methodology, explores the compound's characteristic chemical reactivity, and discusses its applications as a versatile building block in the development of novel therapeutics and fragrance components. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.
Introduction
The cyclopentenone ring system is a ubiquitous structural motif in organic chemistry, forming the core of many biologically active natural products, including prostaglandins and jasmone.[1] Its inherent reactivity, stemming from the conjugated enone functionality, makes it a powerful and versatile intermediate for the construction of complex molecular architectures.[2] 3-Methoxy-2-methyl-2-cyclopentenone is a specialized derivative that combines the electrophilic nature of the cyclopentenone core with the electronic influence of an enol ether system. This substitution pattern modulates the ring's reactivity and provides a synthetic handle for further functionalization. Its structural similarity to bioactive compounds makes it a valuable scaffold for medicinal chemistry, while related cyclopentanone structures are foundational in the fragrance industry.[3][4][5] This document serves as a technical resource, consolidating key information and providing expert insights into the chemistry and application of this compound.
Chemical Structure and Physicochemical Properties
Molecular Identity
3-Methoxy-2-methyl-2-cyclopentenone is a cyclic ketone and an enol ether. The IUPAC name for this compound is 3-methoxy-2-methylcyclopent-2-en-1-one.[6] It is crucial to distinguish this compound from its close, non-methylated analog, 3-methoxy-2-cyclopenten-1-one (CAS Number: 4683-50-5), as these are often conflated in commercial databases.[6][7]
Physicochemical Data
The key physicochemical properties are summarized in the table below. While experimental data for properties such as melting and boiling points are not extensively reported in peer-reviewed literature, the following table provides the most accurate available information based on supplier data and computational predictions.
| Property | Value | Source |
| IUPAC Name | 3-methoxy-2-methylcyclopent-2-en-1-one | [6] |
| Molecular Formula | C₇H₁₀O₂ | [6] |
| Molecular Weight | 126.15 g/mol | [6] |
| Canonical SMILES | CC1=C(CCC1=O)OC | [6] |
| InChI Key | UNOGKKKQILBOFR-UHFFFAOYSA-N | [6] |
| Topological Polar Surface Area | 26.3 Ų | [7] |
| Form (Predicted) | Solid or Liquid | N/A |
| Melting Point (Analog) | 49-53 °C (for 3-methoxy-2-cyclopenten-1-one) | [8] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of 3-Methoxy-2-methyl-2-cyclopentenone. The following sections describe the expected spectral features based on its functional groups.
Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | Vinyl Methyl (-C=C-CH₃) | δ 1.8 - 2.2 ppm | Singlet |
| Methoxy (-OCH₃) | δ 3.6 - 4.0 ppm | Singlet | |
| Allylic Methylene (-C=C-CH₂-) | δ 2.4 - 2.7 ppm | Triplet or Multiplet | |
| Methylene (-CH₂-C=O) | δ 2.2 - 2.5 ppm | Triplet or Multiplet | |
| ¹³C NMR | Carbonyl (C=O) | δ 200 - 210 ppm | |
| Quaternary Olefinic (C-OCH₃) | δ 175 - 185 ppm | ||
| Quaternary Olefinic (C-CH₃) | δ 110 - 120 ppm | ||
| Methoxy (-OCH₃) | δ 55 - 60 ppm | ||
| Methylene Carbons (-CH₂-) | δ 30 - 40 ppm | Two distinct signals expected | |
| Methyl (-CH₃) | δ 10 - 15 ppm | ||
| IR Spectroscopy | C=O Stretch (Conjugated Ketone) | 1690 - 1715 cm⁻¹ | Strong absorption |
| C=C Stretch (Enol Ether) | 1620 - 1650 cm⁻¹ | Medium to strong absorption | |
| C-O Stretch (Ether) | 1200 - 1275 cm⁻¹ (asymm.), 1020-1075 cm⁻¹ (symm.) | Strong absorptions | |
| C-H Stretch (sp³ and sp²) | 2850 - 3100 cm⁻¹ | ||
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 126.15 |
Protocol: General Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring the necessary spectroscopic data for structural verification.
Trustworthiness: This multi-technique approach ensures self-validation. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups (carbonyl, enol ether), and MS verifies the molecular weight. A consistent result across all three techniques provides high confidence in the sample's identity and purity.
-
Sample Preparation :
-
NMR : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
IR : If the sample is a liquid, acquire the spectrum neat by placing a drop between two KBr or NaCl plates. If solid, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
MS : Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Instrumentation and Acquisition :
-
NMR : Utilize a high-resolution NMR spectrometer (≥400 MHz). Acquire ¹H, ¹³C, and DEPT-135 spectra.
-
IR : Use a Fourier-Transform Infrared (FTIR) spectrometer. Record the spectrum typically from 4000 to 400 cm⁻¹.
-
MS : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, confirming the elemental composition.
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Synthesis and Mechanistic Insights
Recommended Synthetic Protocol: O-Methylation of 2-Methylcyclopentane-1,3-dione
The most direct and reliable synthesis of 3-Methoxy-2-methyl-2-cyclopentenone involves the regioselective O-methylation of the enolate of 2-methylcyclopentane-1,3-dione. This precursor is commercially available and provides a high-yielding pathway to the target molecule.
Expertise & Experience: The choice of this route is based on the well-established reactivity of 1,3-dicarbonyl compounds. The acidic proton at the C2 position is readily removed, but the resulting enolate can react at either carbon (C-alkylation) or oxygen (O-alkylation). By carefully selecting a non-coordinating solvent and a "hard" methylating agent like dimethyl sulfate, the reaction can be biased towards the desired O-methylation to form the thermodynamically stable enol ether product.
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and dry acetone (10 mL per gram of dione).
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Addition of Precursor : Add 2-methylcyclopentane-1,3-dione (1.0 equivalent) to the stirred suspension.
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Methylation : Cool the mixture to 0 °C using an ice bath. Add dimethyl sulfate (1.1 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
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Workup : Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction : Redissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) followed by brine (1 x 10 mL).
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-Methoxy-2-methyl-2-cyclopentenone.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 3-Methoxy-2-methyl-2-cyclopentenone.
Chemical Reactivity and Applications
Core Reactivity
The reactivity of 3-Methoxy-2-methyl-2-cyclopentenone is dominated by its α,β-unsaturated ketone system.[6]
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Nucleophilic Conjugate Addition : The β-carbon (C3) is electrophilic and susceptible to attack by soft nucleophiles in a Michael-type addition. However, the presence of the methoxy group makes it an enol ether, which can be hydrolyzed under acidic conditions post-addition to reveal a 1,3-dicarbonyl system.
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Carbonyl Chemistry : The ketone at C1 can undergo standard carbonyl reactions, such as additions of organometallic reagents or reduction.
-
Diels-Alder Reactions : The enone double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to complex polycyclic systems.[1]
Role in Medicinal Chemistry and Drug Development
The cyclopentenone moiety is recognized as a key pharmacophore in many anticancer agents.[9] Its mechanism often involves acting as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in key cellular proteins, thereby inhibiting their function. Molecules containing this scaffold have demonstrated a wide spectrum of intracellular activities, targeting factors involved in inflammation and cell proliferation.[9]
3-Methoxy-2-methyl-2-cyclopentenone serves as a valuable starting material for generating libraries of novel derivatives for drug discovery. The methoxy group can be displaced or modified, and the cyclopentenone ring can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.[10]
Caption: Role as a versatile building block in a drug discovery workflow.
Applications in Fragrance Science
Cyclopentanone and its derivatives are fundamental components in the fragrance industry.[3][11] They are precursors to highly valued aroma compounds like jasmonates.[12] While 3-Methoxy-2-methyl-2-cyclopentenone itself is not primarily known as a fragrance, its core structure is a key building block for synthesizing more complex aroma chemicals. The modification of the cyclopentenone ring with various alkyl and functional groups allows for the fine-tuning of olfactory properties, leading to new and desirable scents for use in perfumes, cosmetics, and consumer products.
Conclusion
3-Methoxy-2-methyl-2-cyclopentenone is a valuable and versatile chemical intermediate. Its unique combination of a reactive enone system and a modifiable enol ether functionality makes it a powerful tool for synthetic chemists. While detailed experimental data in the public domain is sparse, its properties and reactivity can be reliably predicted from established chemical principles. This guide provides a foundational understanding of its structure, a robust protocol for its synthesis, and an overview of its significant potential in the fields of medicinal chemistry and fragrance science. Further research into the applications of this scaffold is likely to yield novel compounds with significant biological or commercial value.
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